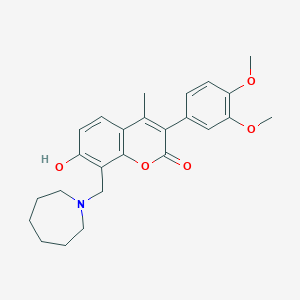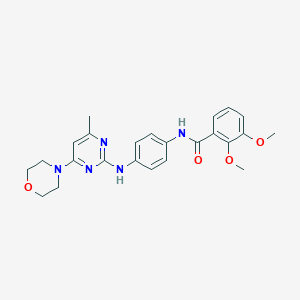![molecular formula C24H33N3O4S2 B11253968 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11253968.png)
2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺是一种复杂的含有多种官能团的有机化合物,因其独特的化学结构和潜在应用而引起了各个科学领域的兴趣。该化合物具有一个环戊[b]噻吩核心,该核心以其稳定性和在化学反应中的多功能性而闻名。
准备方法
合成路线和反应条件
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺的合成通常涉及多个步骤,包括环戊[b]噻吩核心的形成以及随后的官能化。常见的合成路线可能包括:
环化反应: 通过适当前体的环化形成环戊[b]噻吩环。
酰胺化反应: 通过酰胺化反应引入苯甲酰胺基团。
磺酰胺化: 在特定条件下掺入双(2-甲基丙基)磺酰胺基团。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高收率和纯度。这包括使用高效催化剂、受控反应条件以及色谱等纯化技术。
化学反应分析
反应类型
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成亚砜或砜。
还原: 还原反应可以修饰磺酰胺基团或其他官能团。
取代: 亲电或亲核取代反应可以引入新的官能团。
常见试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原剂: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)。
取代试剂: 卤素,烷基化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可以引入各种烷基或芳基。
科学研究应用
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,例如在药物开发中。
工业: 用于开发先进材料,包括有机半导体和发光二极管 (LED)。
作用机制
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶或受体结合: 调节它们的活性。
干扰细胞过程: 例如DNA复制或蛋白质合成。
诱导氧化应激: 在某些情况下导致细胞死亡。
相似化合物的比较
类似化合物
- 2-{4-[双(丙-2-烯-1-基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺 .
- 2-{4-[双(2-氰乙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺.
独特性
2-{4-[双(2-甲基丙基)磺酰胺基]苯甲酰胺基}-N-甲基-4H,5H,6H-环戊[b]噻吩-3-甲酰胺因其特定的官能团和结构特征而具有独特性,这些特征赋予其独特的化学和生物学特性。特别是其双(2-甲基丙基)磺酰胺基团,与类似化合物相比,可能使其稳定性和反应性更高。
属性
分子式 |
C24H33N3O4S2 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC 名称 |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H33N3O4S2/c1-15(2)13-27(14-16(3)4)33(30,31)18-11-9-17(10-12-18)22(28)26-24-21(23(29)25-5)19-7-6-8-20(19)32-24/h9-12,15-16H,6-8,13-14H2,1-5H3,(H,25,29)(H,26,28) |
InChI 键 |
WYLAYZJSXDOMOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253889.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11253902.png)
![N-(2,4-dimethylphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide](/img/structure/B11253908.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11253936.png)

![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)




